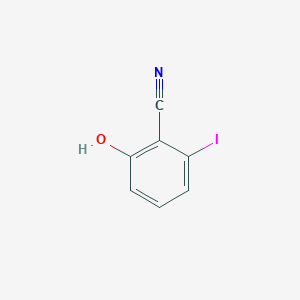

2-Hydroxy-6-iodobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJLLVNSTFGFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 2 Hydroxy 6 Iodobenzonitrile and Analogues

Retrosynthetic Analysis and Design Principles for 2-Hydroxy-6-iodobenzonitrile

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comub.edu For 2-Hydroxy-6-iodobenzonitrile, this process helps in identifying key bond disconnections and strategic functional group interconversions (FGI).

The primary disconnections for 2-Hydroxy-6-iodobenzonitrile are the carbon-iodine (C-I) and carbon-cyano (C-CN) bonds. A retrosynthetic approach might involve the following pathways:

Disconnection of the C-I bond: This suggests a late-stage iodination of a 2-hydroxybenzonitrile (B42573) precursor. The challenge lies in achieving the desired regioselectivity, placing the iodine atom specifically at the C-6 position, ortho to the hydroxyl group and meta to the nitrile.

Disconnection of the C-CN bond: This points towards the cyanation of a 2-hydroxy-6-iodophenol intermediate. This strategy requires the prior selective installation of the iodine and hydroxyl groups on the aromatic ring.

Disconnection of both C-I and C-CN bonds: This approach would start from a simpler aromatic precursor, such as a phenol (B47542) or an aniline (B41778) derivative, and sequentially introduce the required functional groups.

The choice of the synthetic route often depends on the availability and cost of starting materials, the efficiency and selectivity of the reactions involved, and the ease of purification of the intermediates and the final product. ias.ac.in

Direct Synthesis Approaches to Functionalized Iodobenzonitriles

Direct synthesis methods aim to introduce the iodo and nitrile functionalities onto a pre-existing aromatic core in a regioselective manner. These approaches are often more atom-economical and can lead to shorter synthetic sequences.

The direct iodination of substituted benzonitriles is a key strategy for the synthesis of iodo-benzonitrile derivatives. The regioselectivity of the iodination is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

For the synthesis of 2-Hydroxy-6-iodobenzonitrile, the starting material would be 2-hydroxybenzonitrile. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The combined influence of these groups would direct the incoming electrophilic iodine to the positions ortho and para to the hydroxyl group.

One effective method for the iodination of activated aromatic compounds is the use of N-iodosuccinimide (NIS) as an iodinating agent. scispace.comresearchgate.net The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, and can proceed under mild conditions, often at room temperature. scispace.com For instance, the iodination of various aromatic compounds, including those sensitive to oxidation like phenols, has been achieved in high yields (94–99%) and with short reaction times (5–8 minutes) using NIS in a solid-state grinding method. scispace.comresearchgate.net

| Reactant | Reagent | Catalyst | Conditions | Product | Yield | Reference |

| 4-Nitroaniline | NIS | Acetic Acid | Room Temp, Grinding | 2-Iodo-4-nitroaniline | 99% | scispace.com |

| Aniline | NIS (3 equiv.) | Acetic Acid | Room Temp, Grinding | 2,4,6-Triiodoaniline | 98% | scispace.com |

This table presents examples of iodination reactions on substituted anilines using N-iodosuccinimide.

The introduction of a nitrile group can be achieved through various cyanation methods. These methods are crucial for converting aryl halides or other suitable precursors into benzonitriles.

A common method for the synthesis of nitriles from aryl halides is the palladium-catalyzed cyanation reaction. organic-chemistry.org Modern advancements in this area focus on using less toxic cyanide sources and milder reaction conditions. For example, K4[Fe(CN)6] has been employed as a cyanide source in palladium-catalyzed cyanations of aryl chlorides, proceeding at a relatively low temperature of 70°C and showing good tolerance for various functional groups. organic-chemistry.org

Another innovative approach involves the use of carbon dioxide (CO2) and ammonia (B1221849) (NH3) as the sources for the cyano group. google.com This method offers a greener alternative to traditional cyanating agents. google.com

| Aryl Halide | Cyanide Source | Catalyst | Conditions | Product | Yield | Reference |

| Aryl Chlorides | K4[Fe(CN)6] | Pd/CM-phos | 70°C, MeCN/water | Aryl Nitriles | up to 96% | organic-chemistry.org |

| Iodobenzene | CO2, NH3 | Transition Metal Catalyst | Pressure, Heat | Benzonitrile (B105546) | - | google.com |

This table showcases modern cyanation methods for the synthesis of aryl nitriles.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent. wikipedia.orgorganic-chemistry.org

In the context of 2-Hydroxy-6-iodobenzonitrile, the hydroxyl group can act as a directing group, although its acidity can sometimes interfere with the lithiation process. Protection of the hydroxyl group, for instance as a methoxymethyl (MOM) ether or a carbamate, can create a more effective DMG. organic-chemistry.org For example, O-aryl carbamates are known to be effective directing groups for ortho-lithiation. mdpi.com

Once the ortho-lithiated species is formed, it can be quenched with an iodine source, such as molecular iodine (I2) or 1,2-diiodoethane, to introduce the iodine atom at the C-6 position.

Multistep Synthesis from Readily Available Precursors

Multistep syntheses provide a flexible approach to complex molecules by building them up from simpler, readily available starting materials. researchgate.net This strategy allows for greater control over the introduction of functional groups and the final molecular architecture.

A plausible multistep synthesis of 2-Hydroxy-6-iodobenzonitrile could commence from a simple phenol or an aryl halide. For instance, starting from 2-iodophenol, the nitrile group could be introduced via a palladium-catalyzed cyanation reaction. researchgate.net Alternatively, one could start with 2-hydroxybenzonitrile and introduce the iodine atom through a regioselective iodination, as discussed previously.

The synthesis of phenols from aryl halides is also a well-established transformation, often catalyzed by copper or palladium complexes. beilstein-journals.orgorganic-chemistry.org This allows for the construction of the phenol moiety from a corresponding dihaloarene. For example, a dihalobenzene could be selectively functionalized first with a cyano group and then with a hydroxyl group.

A hypothetical multistep route could involve:

Starting Material: 1,3-Diiodobenzene.

Selective Cyanation: Introduction of a nitrile group at one of the iodine positions.

Hydroxylation: Conversion of the remaining iodine to a hydroxyl group.

The success of such a route would depend on the ability to control the regioselectivity of each step.

Conversion of Other Functional Groups (e.g., Amines, Aldehydes)

The transformation of existing functional groups on an aromatic ring is a common strategy for synthesizing complex molecules like 2-hydroxy-6-iodobenzonitrile. This can be more efficient than attempting to introduce all functional groups in separate steps.

A classic and versatile method for introducing a variety of functional groups onto an aromatic ring is the Sandmeyer reaction. wikipedia.orggeeksforgeeks.org This two-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgnumberanalytics.com

The synthesis of 2-hydroxy-6-iodobenzonitrile via a Sandmeyer-type reaction would conceptually start from 2-amino-6-hydroxybenzonitrile. The first step is the formation of a diazonium salt by reacting the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). numberanalytics.commasterorganicchemistry.com This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. numberanalytics.com

Once the diazonium salt is formed, it is treated with a copper(I) iodide (CuI) solution. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with an iodide ion (I⁻), releasing nitrogen gas and forming the desired 2-hydroxy-6-iodobenzonitrile. wikipedia.org The Sandmeyer reaction is known for its broad applicability in synthesizing aryl halides and benzonitriles. wikipedia.orgnumberanalytics.com

Table 1: Key Stages of the Sandmeyer Reaction for 2-Hydroxy-6-iodobenzonitrile Synthesis

| Stage | Description | Key Reagents |

| Diazotization | Formation of the diazonium salt from the corresponding primary aromatic amine. | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) |

| Substitution | Replacement of the diazonium group with an iodide. | Copper(I) iodide (CuI) |

It is important to note that while highly useful, Sandmeyer reactions can be associated with safety concerns due to the potentially explosive nature of diazonium salts. geeksforgeeks.org Additionally, yields can sometimes be moderate, and the synthesis of the initial amino-substituted precursor is a necessary prerequisite. nih.gov

Advanced Synthetic Techniques and Methodological Optimization

To address the challenges of traditional synthetic methods, including safety, scalability, and environmental impact, advanced techniques and optimization strategies are increasingly being employed in the synthesis of specialized chemicals like 2-hydroxy-6-iodobenzonitrile.

Continuous flow chemistry has emerged as a powerful tool for improving the scalability, safety, and efficiency of chemical syntheses. beilstein-journals.orgworktribe.com In a flow reactor, reagents are continuously pumped through a series of tubes or channels where the reaction occurs. beilstein-journals.org This technology offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. worktribe.comnih.gov

For a synthesis like the Sandmeyer reaction, where unstable diazonium intermediates are formed, flow chemistry can significantly enhance safety by minimizing the amount of the hazardous species present at any given time. beilstein-journals.org The enhanced control over reaction conditions in a flow system can also lead to higher yields and purity of the final product. worktribe.com Industrial production of similar compounds often utilizes continuous flow reactors to improve efficiency and yield. The scalability of such processes is a significant advantage for producing larger quantities of the target molecule. beilstein-journals.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org When applied to the synthesis of 2-hydroxy-6-iodobenzonitrile, these principles can lead to more environmentally friendly and sustainable production methods.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents, which are consumed in the reaction. acs.org

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using safer alternatives. iarjset.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. iarjset.com

For instance, exploring enzymatic reactions could reduce the need for protecting groups, a key principle of green chemistry. acs.org The use of recyclable catalysts, such as certain polymer-supported reagents, can also contribute to a greener synthesis. iarjset.com In industrial settings, green chemistry approaches, such as using ionic liquids as recyclable solvents, are considered to minimize environmental impact.

Modern organic synthesis heavily relies on catalytic methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These methods are crucial for constructing the molecular framework of compounds like 2-hydroxy-6-iodobenzonitrile and its analogues.

Carbon-Halogen (C-X) Bond Formation: The introduction of the iodine atom onto the benzene (B151609) ring is a key C-X bond formation step. While the Sandmeyer reaction is a classic method, other catalytic approaches exist. For instance, electrophilic iodination using an iodine source and a catalyst can be employed. The choice of catalyst can influence the regioselectivity of the iodination.

Carbon-Carbon (C-C) Bond Formation: For the synthesis of analogues of 2-hydroxy-6-iodobenzonitrile, catalytic C-C bond-forming reactions are indispensable. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating new C-C bonds. google.com For example, the iodine atom in 2-hydroxy-6-iodobenzonitrile can serve as a handle for a Suzuki coupling reaction to introduce a new aryl or alkyl group at that position, leading to a diverse range of analogues. The synthesis of biaryls, for instance, has a rich history in organic synthesis, with various transition metals being used under reductive conditions. nih.gov

Table 2: Examples of Catalytic Reactions in the Synthesis of 2-Hydroxy-6-iodobenzonitrile and Analogues

| Reaction Type | Bond Formed | Catalyst Example | Application |

| Sandmeyer Reaction | C-I | Copper(I) Iodide | Introduction of iodine |

| Suzuki Coupling | C-C | Palladium(0) complexes | Synthesis of analogues |

| Heck Coupling | C-C | Palladium(0) complexes | Synthesis of analogues |

| Sonogashira Coupling | C-C | Palladium(0) and Copper(I) | Synthesis of analogues |

The development of novel catalysts and ligands continues to expand the scope and efficiency of these transformations, enabling the synthesis of increasingly complex molecules. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 6 Iodobenzonitrile

Substitution Reactions at the Aromatic Core

Nucleophilic Aromatic Substitution (SNAr) at the Iodine Atom

Nucleophilic aromatic substitution (SNA_r) reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. In 2-Hydroxy-6-iodobenzonitrile, the iodine atom can act as a leaving group. The success of such reactions is contingent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org

In the case of 2-Hydroxy-6-iodobenzonitrile, the cyano (-CN) group is a powerful electron-withdrawing group. Its position ortho to the iodine atom facilitates nucleophilic attack by stabilizing the intermediate carbanion. libretexts.org The hydroxyl (-OH) group, while typically an activating group, can be deprotonated under basic conditions to form a phenoxide, which is also electron-donating. However, the strong activating effect of the nitrile group generally dominates, making the aromatic ring susceptible to nucleophilic attack. Common nucleophiles for these reactions include alkoxides, amines, and thiols. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the iodine, forming a tetrahedral intermediate, which then rearomatizes by expelling the iodide ion. masterorganicchemistry.com

Electrophilic Aromatic Substitution: Regioselectivity Governed by Substituent Effects

Electrophilic aromatic substitution (SE_Ar) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The regioselectivity of this reaction on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. masterorganicchemistry.com Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directors. libretexts.org

In 2-Hydroxy-6-iodobenzonitrile, the hydroxyl group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.com Conversely, the cyano group is a strong deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.org The iodine atom is a deactivating group but is considered an ortho-, para-director. masterorganicchemistry.com

When multiple substituents are present, the directing effects can either reinforce or oppose each other. libretexts.org In this molecule, the powerful ortho-, para-directing influence of the hydroxyl group is the dominant factor in determining the position of electrophilic attack. libretexts.org The positions ortho and para to the hydroxyl group are C3 and C5. However, the C3 position is sterically hindered by the adjacent iodine atom. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the hydroxyl group and meta to both the iodo and cyano groups.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom in 2-Hydroxy-6-iodobenzonitrile makes it an excellent substrate for such reactions.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysts are widely used in cross-coupling reactions due to their efficiency and functional group tolerance. rsc.orgnih.gov The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgyonedalabs.com This reaction is a versatile method for forming carbon-carbon bonds. mdpi.com 2-Hydroxy-6-iodobenzonitrile, with its reactive iodine atom, can readily participate as the organohalide partner in Suzuki-Miyaura couplings.

The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. uwindsor.ca A base, such as sodium carbonate, potassium phosphate, or an alkoxide, is essential for the activation of the organoboron reagent and to facilitate the transmetalation step. yonedalabs.comharvard.edu The reaction is usually carried out in a solvent mixture, often including water, such as THF/water or dioxane/water. harvard.edu

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 60-80 °C | |

| PdCl₂(dppf) | NaOH (aq) | THF | 120 °C (microwave) | mdpi.com |

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org Modern variations, often referred to as Ullmann-type or Ullmann condensation reactions, are more versatile and can be catalyzed by other transition metals, including palladium. researchgate.netnih.gov These reactions can be used to form carbon-carbon or carbon-heteroatom bonds.

In the context of 2-Hydroxy-6-iodobenzonitrile, palladium-catalyzed Ullmann-type couplings can be employed to couple it with other aryl halides or with nucleophiles such as amines (Buchwald-Hartwig amination) or alcohols. sioc-journal.cn These reactions often require a palladium catalyst, a ligand (often a phosphine or an N-heterocyclic carbene), and a base. The conditions can vary significantly depending on the specific coupling partners. While classic Ullmann reactions often require high temperatures, modern palladium-catalyzed versions can often be carried out under milder conditions. organic-chemistry.orgnih.gov The reaction mechanism typically involves oxidative addition of the aryl iodide to the palladium(0) center, followed by reaction with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Mechanistic Studies of Catalytic Cycles and Intermediate Species

The reactivity of 2-Hydroxy-6-iodobenzonitrile in metal-catalyzed reactions is analogous to that of other o-iodoaryl compounds. In palladium-catalyzed annulation reactions, for instance, the catalytic cycle is believed to commence with the oxidative addition of the aryl-iodine bond to a low-valent metal center, such as Pd(0).

A generalized mechanism for the palladium-catalyzed annulation of an o-iodoaniline with an alkyne, which can be extrapolated to 2-Hydroxy-6-iodobenzonitrile, involves several key steps ub.edu:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodoaryl substrate to form an arylpalladium(II) intermediate.

Alkyne Coordination and Insertion : The alkyne coordinates to the arylpalladium(II) complex and subsequently inserts into the aryl-palladium bond. This step is often regioselective.

Cyclization/Annulation : The nitrogen or oxygen nucleophile present on the ortho-substituent attacks the newly formed vinylpalladium species, displacing the palladium and forming a new heterocyclic ring.

Reductive Elimination : The cycle concludes with the reductive elimination of the product, regenerating the active Pd(0) catalyst. ub.edu

In reactions involving nitrile groups, transition metals can also act as Lewis acids, activating the nitrile for nucleophilic attack researchgate.net. The specific intermediates and the dominant catalytic cycle can vary based on the metal catalyst, ligands, and reaction conditions employed.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for forming carbon-carbon bonds by coupling two different electrophiles, such as an aryl halide and an alkyl halide. This approach avoids the need for pre-formed, often sensitive, organometallic nucleophiles organic-chemistry.org. 2-Hydroxy-6-iodobenzonitrile, as an aryl iodide, is a suitable electrophile for these transformations.

The mechanism is distinct from traditional cross-coupling and is thought to involve a radical chain process. A plausible catalytic cycle is outlined below nih.govorgsyn.org:

Selective Oxidative Addition : A low-valent nickel catalyst, typically Ni(0), selectively undergoes oxidative addition with the more reactive electrophile, the aryl iodide (2-Hydroxy-6-iodobenzonitrile), to form an Ar-Ni(II)-X intermediate. This step is favored over reaction with the alkyl halide. nih.govoaes.cc

Radical Generation : A Ni(I) species, generated within the catalytic cycle, reacts with the second electrophile (the alkyl halide) via a single-electron transfer (SET) or halogen atom transfer (XAT) to produce an alkyl radical. nih.govacs.org

Radical Capture : The newly formed alkyl radical is trapped by the Ar-Ni(II)-X complex to generate a diorganonickel(III) intermediate. orgsyn.org

Reductive Elimination : This Ni(III) species rapidly undergoes reductive elimination to form the desired C(sp²)–C(sp³) bond and a Ni(I) complex.

Catalyst Regeneration : The Ni(I) complex is further reduced by an external reductant (e.g., zinc or manganese powder) to regenerate the active Ni(0) catalyst, completing the cycle. organic-chemistry.orgchinesechemsoc.org

This radical-based mechanism explains the high cross-selectivity and functional group tolerance observed in these reactions nih.gov.

Table 1: Key Steps in Nickel-Catalyzed Cross-Electrophile Coupling

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1. Oxidative Addition | Selective reaction of Ni(0) with the aryl iodide. | Ar-Ni(II)-X | nih.govoaes.cc |

| 2. Radical Generation | Formation of an alkyl radical from the alkyl halide, often mediated by a Ni(I) species. | R• (Alkyl radical), Ni(I) | nih.govacs.org |

| 3. Radical Capture | The Ar-Ni(II)-X complex traps the alkyl radical. | Ar-Ni(III)(R)-X | orgsyn.org |

| 4. Reductive Elimination | Formation of the final product and a Ni(I) species. | Ar-R (Product), Ni(I) | nih.gov |

| 5. Catalyst Regeneration | Reduction of Ni(I) back to the active Ni(0) state using a stoichiometric reductant. | Ni(0), Zn or Mn | organic-chemistry.orgchinesechemsoc.org |

Other Metal-Catalyzed Transformations (e.g., Annulation Reactions of Nitriles)

The nitrile group of 2-Hydroxy-6-iodobenzonitrile can participate directly in metal-catalyzed annulation reactions. For example, palladium-catalyzed annulation reactions between o-iodobenzonitriles and internal alkynes provide a route to substituted indenones. In these reactions, the organopalladium intermediate formed after oxidative addition adds across the carbon-nitrogen triple bond of the nitrile researchgate.net.

Similarly, manganese and cobalt complexes have been shown to catalyze the dehydrogenative annulation of 2-aminoaryl alcohols with benzonitriles to produce quinazolines frontiersin.org. This demonstrates the capability of the nitrile group to act as an electrophilic partner in cyclization cascades, a reactivity that is applicable to 2-Hydroxy-6-iodobenzonitrile for the synthesis of various heterocyclic structures.

Transformations of the Peripheral Functional Groups

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The phenolic hydroxyl group in 2-Hydroxy-6-iodobenzonitrile is a versatile functional handle. Its nucleophilic character allows for standard transformations such as etherification and esterification.

Etherification : Deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) generates a phenoxide ion. This potent nucleophile can then react with alkyl halides or other electrophiles in a Williamson ether synthesis to form aryl ethers.

Esterification : The hydroxyl group can be acylated to form esters. This is typically achieved by reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct libretexts.org. Direct esterification with a carboxylic acid is also possible using an acid catalyst (Fischer esterification), though this is generally less efficient for phenols libretexts.orggoogle.com.

Oxidation : The oxidation of phenols can be complex. Depending on the oxidant and reaction conditions, reactions can lead to quinones or polymeric materials. Controlled oxidation to achieve specific products requires carefully chosen reagents.

Reactivity of the Nitrile Group (e.g., Hydrolysis, Cycloaddition Reactions, Formation of Heterocycles)

The cyano group (nitrile) is a highly versatile functional group that can be transformed into a variety of other functionalities. numberanalytics.com

Hydrolysis : The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds via an amide intermediate (2-hydroxy-6-iodobenzamide), which can be isolated under mild conditions. More vigorous hydrolysis leads to the corresponding carboxylic acid (2-hydroxy-6-iodobenzoic acid). pearson.comlibretexts.orgopenstax.org

Cycloaddition Reactions : Nitriles are known to participate in cycloaddition reactions to form heterocyclic systems. For example, 1,3-dipolar cycloadditions with reagents like azides can yield tetrazoles, while reactions with dipolarophiles like nitrile oxides can also occur rug.nl. These reactions provide powerful methods for constructing complex ring systems. numberanalytics.com

Formation of Heterocycles : Beyond cycloadditions, the nitrile group can be a key component in the synthesis of heterocycles. For instance, it can react with Grignard reagents to form an intermediate imine anion, which upon hydrolysis yields a ketone libretexts.org. It can also be a building block in annulation reactions to form fused ring systems like quinazolines frontiersin.org.

Table 2: Common Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild) | Amide | libretexts.orgopenstax.org |

| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid | pearson.comlibretexts.org |

| Reduction | LiAlH₄ or other strong hydrides | Primary Amine | numberanalytics.com |

| Reaction with Grignard Reagents | 1. R-MgBr; 2. H₃O⁺ | Ketone | libretexts.org |

| Cycloaddition | Azides, Dipolarophiles | Heterocycles (e.g., Tetrazoles) | rug.nl |

Investigations into Aryne Chemistry and Related Intermediates

The presence of an iodine atom ortho to a hydrogen atom on the benzene ring makes 2-Hydroxy-6-iodobenzonitrile a potential precursor for the generation of a highly reactive aryne intermediate. Treatment with a strong, non-nucleophilic base (such as sodium amide or an organolithium reagent) can induce the elimination of hydrogen iodide (HI) libretexts.org.

This elimination reaction would generate 3-cyano-2-hydroxybenzyne , a strained and highly electrophilic intermediate. Once formed, this aryne can rapidly react with a wide range of trapping agents present in the reaction mixture libretexts.org:

Nucleophilic Addition : Nucleophiles, such as amines or alcohols, can add to one of the two carbons of the strained triple bond, leading to substituted aromatic products.

Cycloaddition Reactions : Arynes are excellent dienophiles and dipolarophiles. They can undergo [4+2] cycloaddition with dienes (like furan) or [3+2] cycloadditions, providing rapid access to complex polycyclic and heterocyclic frameworks.

The generation of arynes from ortho-haloaryl compounds is a well-established strategy in organic synthesis for the construction of complex aromatic systems from simple precursors nih.govthieme-connect.com. The specific aryne generated from 2-Hydroxy-6-iodobenzonitrile would offer a route to highly functionalized, substituted aromatic compounds.

Reductive Transformations and Cyclization Strategies

The strategic placement of iodo, hydroxyl, and nitrile functional groups on the aromatic ring of 2-hydroxy-6-iodobenzonitrile makes it a versatile precursor for the synthesis of complex heterocyclic structures through various reductive and cyclization methodologies. The reactivity of this compound is primarily centered around transformations of the nitrile group and palladium- or copper-catalyzed cyclization reactions involving the ortho-iodo and hydroxyl functionalities.

Reductive Transformations

The reduction of the nitrile group in benzonitrile (B105546) derivatives is a fundamental transformation. While specific studies on the reduction of 2-hydroxy-6-iodobenzonitrile are not extensively detailed, general methodologies for substituted benzonitriles are applicable. Catalytic hydrogenation is a common approach, where the nitrile group can be reduced to a primary amine (aminomethyl group). For instance, palladium on an aluminum oxide support (Pd/Al2O3) has been used for the reduction of various benzonitriles. However, the success of such reductions can be highly dependent on the nature and position of other substituents. Research on para-substituted benzonitriles has shown that substrates with electron-withdrawing groups, such as p-iodobenzonitrile, can be inactive towards reduction under certain conditions, for example, when using formic acid as a hydrogen source with a Pd/Al2O3 catalyst. This suggests that the electronic effects of the substituents play a crucial role in the reductive transformation of the nitrile moiety.

Cyclization Strategies

The true synthetic utility of 2-hydroxy-6-iodobenzonitrile is realized in its application in cyclization reactions to form fused heterocyclic systems. These strategies often involve an initial cross-coupling reaction at the iodo-position, followed by an intramolecular cyclization.

Palladium-Catalyzed Reductive Cyclization:

A prominent strategy involves the palladium-catalyzed Ullmann cross-coupling of o-iodobenzonitriles with β-iodoenones or β-iodoacrylates. researchgate.netnih.govacs.orgacs.org This initial coupling creates a complex intermediate which can then undergo a reductive cyclization to generate diverse heterocyclic scaffolds. researchgate.netnih.govacs.orgacs.org For example, the coupling product of an o-iodobenzonitrile and a β-iodoenone can be subjected to reducing agents like titanium(III) chloride (TiCl₃) or iron in hydrochloric acid (Fe/HCl) to induce cyclization. researchgate.net This sequence first reduces a strategically placed nitro group (if present in the coupling partner) to an amine, which then attacks a carbonyl group or an activated double bond, leading to the formation of new ring systems such as tetrahydro-4H-carbazol-4-ones or 3,4-benzomorphan derivatives. nih.govresearchgate.net

| Entry | Aryl Halide | Coupling Partner | Catalyst/Reagents (Coupling) | Reagents (Cyclization) | Product Class | Yield (%) | Ref |

| 1 | o-Iodonitrobenzene | 2-Iodocyclohex-2-en-1-one | Pd(OAc)₂, PPh₃, CuI, Et₃N | H₂, Pd/C | Tetrahydrocarbazole | >95 | researchgate.net |

| 2 | o-Iodonitrobenzene | 2-Iodocyclohex-2-en-1-one | Pd(OAc)₂, PPh₃, CuI, Et₃N | TiCl₃, Acetone | Tetrahydro-4H-carbazol-4-one | 83 | researchgate.net |

| 3 | o-Iodobenzonitrile | Methyl 3-iodo-4-methyl-2-oxocyclohex-3-ene-1-carboxylate | Pd(OAc)₂, PPh₃, CuI, Et₃N | H₂, Pd/C, AcOH | 3,4-Benzomorphan derivative | 71 | acs.org |

Synthesis of Benzofurans via Sonogashira Coupling and Heteroannulation:

A powerful and frequently employed strategy for synthesizing benzofurans from o-iodophenols involves a tandem Sonogashira coupling and cyclization sequence. researchgate.netacs.org This method is directly applicable to 2-hydroxy-6-iodobenzonitrile. The process begins with a palladium- and copper-cocatalyzed Sonogashira reaction, which couples a terminal alkyne to the aryl iodide. wikipedia.orgorganic-chemistry.org The resulting 2-ethynylphenol (B1266645) intermediate is not isolated but undergoes a subsequent intramolecular cyclization (heteroannulation), often catalyzed by the same copper catalyst, to form the benzofuran (B130515) ring. acs.orgorganic-chemistry.org The hydroxyl group acts as the nucleophile, attacking the alkyne to close the five-membered furan (B31954) ring. This one-pot procedure is highly efficient and tolerates a wide variety of functional groups on both the iodophenol and the alkyne coupling partner. acs.org

| Entry | Substrate | Alkyne Partner | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) | Ref |

| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80 | 2-Phenylbenzo[b]furan | 95 | researchgate.net |

| 2 | 2-Iodophenol | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80 | 2-Butylbenzo[b]furan | 89 | researchgate.net |

| 3 | 4-Cyano-2-iodophenol | Phenylacetylene | Pd(OAc)₂ / CuI | Et₃N / THF | 100 | 6-Cyano-2-phenylbenzo[b]furan | 85 | organic-chemistry.org |

These reductive and cyclization strategies highlight the potential of 2-hydroxy-6-iodobenzonitrile as a key building block in synthetic organic chemistry for accessing a variety of complex and functionally diverse heterocyclic compounds.

Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of 2-hydroxy-6-iodobenzonitrile is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. Based on the analysis of similar compounds like 2-hydroxybenzonitrile (B42573) and 2-iodophenol, the chemical shifts of the aromatic protons are predicted to be in the range of δ 6.5-7.5 ppm. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven distinct signals are anticipated, corresponding to the seven carbon atoms in 2-hydroxy-6-iodobenzonitrile. The carbon atom attached to the iodine (C-6) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. Conversely, the carbon atoms attached to the electron-withdrawing hydroxyl (C-2) and cyano (C-1) groups will be deshielded and appear at a lower field (higher ppm value). The nitrile carbon is characteristically found in the δ 115-120 ppm region.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CN | - | ~117 |

| C2-OH | - | ~158 |

| C3-H | ~6.8 (d) | ~115 |

| C4-H | ~7.4 (t) | ~135 |

| C5-H | ~7.0 (d) | ~125 |

| C6-I | - | ~95 |

| OH | Variable (broad s) | - |

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between the aromatic protons, helping to delineate the spin system. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish the one-bond and multiple-bond correlations between protons and carbons, respectively. For instance, an HMBC experiment would show correlations from the aromatic protons to the quaternary carbons (C-1, C-2, and C-6), confirming their positions relative to the substituents.

Advanced NMR Studies for Conformation and Dynamics

Advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the through-space proximity of protons. This would be particularly useful in determining the preferred conformation of the hydroxyl group relative to the bulky iodine atom and the nitrile group. Such studies could reveal whether the hydroxyl proton is oriented towards or away from the iodine atom, which can be influenced by intramolecular hydrogen bonding or steric hindrance.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be essential for the unequivocal confirmation of the molecular formula of 2-hydroxy-6-iodobenzonitrile (C₇H₄INO). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of 2-hydroxy-6-iodobenzonitrile is 244.9338 g/mol .

Fragmentation Pathway Elucidation and Isomeric Distinction

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing a characteristic fingerprint that can aid in structural elucidation. The fragmentation of 2-hydroxy-6-iodobenzonitrile is expected to proceed through several key pathways. A primary fragmentation would likely be the loss of the iodine atom, leading to a significant peak at m/z 118, corresponding to the 2-hydroxybenzonitrile radical cation. Another characteristic fragmentation would be the loss of HCN from the molecular ion or subsequent fragment ions.

The fragmentation pattern can also be instrumental in distinguishing between isomers. For instance, the fragmentation of 2-hydroxy-6-iodobenzonitrile would differ from that of its isomer, 2-hydroxy-5-iodobenzonitrile. The relative positions of the iodo and hydroxyl groups would influence the stability of the resulting fragment ions, leading to different relative peak intensities in their respective mass spectra.

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 245 | [M]⁺ | Molecular Ion |

| 118 | [M-I]⁺ | Loss of iodine radical |

| 90 | [M-I-CO]⁺ | Loss of iodine and carbon monoxide |

| 218 | [M-HCN]⁺ | Loss of hydrogen cyanide |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. For 2-Hydroxy-6-iodobenzonitrile, these methods would provide characteristic signals corresponding to the vibrations of its hydroxyl, nitrile, and carbon-iodine bonds, as well as the aromatic ring system.

Characteristic Band Assignments for Hydroxyl, Nitrile, and Carbon-Iodine (C-I) Bonds

A detailed analysis of the IR and Raman spectra of 2-Hydroxy-6-iodobenzonitrile would be expected to reveal distinct vibrational frequencies for its key functional groups. The positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring and potential intermolecular interactions in the solid state.

| Functional Group | Bond | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydroxyl | O-H | Stretching | 3200-3600 (broad) |

| In-plane bending | 1300-1450 | ||

| Nitrile | C≡N | Stretching | 2220-2260 |

| Carbon-Iodine | C-I | Stretching | 500-600 |

Note: The exact positions of these bands for 2-Hydroxy-6-iodobenzonitrile would need to be determined experimentally.

The hydroxyl (O-H) stretching vibration typically appears as a broad band in the IR spectrum, the position and shape of which are highly sensitive to hydrogen bonding. The nitrile (C≡N) stretching frequency is expected in a relatively clean region of the spectrum, and its intensity can vary between IR and Raman measurements. The carbon-iodine (C-I) stretching vibration is found in the low-frequency region and is often more readily observed in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic study of 2-Hydroxy-6-iodobenzonitrile would provide invaluable information on its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Determination of Molecular Geometry and Conformation

An X-ray crystal structure would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the 2-Hydroxy-6-iodobenzonitrile molecule. This data would reveal the planarity of the benzene ring and the orientation of the hydroxyl, nitrile, and iodo substituents relative to the ring. The conformation of the hydroxyl group, specifically the orientation of the hydrogen atom, would also be determined.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For 2-Hydroxy-6-iodobenzonitrile, the following intermolecular interactions would be of particular interest:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the nitrile nitrogen and the hydroxyl oxygen can act as acceptors. The specific hydrogen bonding motifs (e.g., chains, dimers) would be elucidated.

Halogen Bonding: The iodine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the nitrogen of the nitrile group or the oxygen of the hydroxyl group from a neighboring molecule.

Multi-Technique Validation and Reconciliation of Spectroscopic Data

Ideally, the data obtained from vibrational spectroscopy and X-ray crystallography would be used to create a comprehensive and validated model of the structure of 2-Hydroxy-6-iodobenzonitrile. For instance, the presence and nature of hydrogen bonding observed in the crystal structure could be correlated with the position and broadening of the O-H stretching band in the IR spectrum. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate theoretical vibrational frequencies and molecular structures, which can then be compared with the experimental data from IR, Raman, and X-ray diffraction to provide a deeper understanding of the compound's properties. However, without experimental data for 2-Hydroxy-6-iodobenzonitrile, such a multi-technique validation remains speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energy of molecules.

Geometric and Electronic Structure Optimization

A foundational step in any computational study would be the geometry optimization of 2-hydroxy-6-iodobenzonitrile. Using methods like DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), researchers could calculate the molecule's lowest energy conformation. This would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Hydroxy-6-iodobenzonitrile

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | Data not available |

| O-H Bond Length | Data not available |

| C≡N Bond Length | Data not available |

| C-C-I Bond Angle | Data not available |

Optimization would also reveal the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP would highlight electrophilic and nucleophilic sites, with negative potential (typically colored red) around the oxygen and nitrogen atoms and positive potential (blue) near the hydroxyl hydrogen and potentially the iodine atom (a σ-hole), indicating its propensity for halogen bonding.

Molecular Orbital Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For 2-hydroxy-6-iodobenzonitrile, the HOMO would likely be localized on the phenyl ring and the hydroxyl group, while the LUMO might have significant contributions from the cyano group and the carbon-iodine antibonding orbital.

Table 2: Hypothetical Molecular Orbital Properties of 2-Hydroxy-6-iodobenzonitrile

| Property | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters. For instance, DFT calculations can forecast the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared with experimental data, can confirm the molecular structure. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This allows for the assignment of specific vibrational modes, such as the O-H stretch, the C≡N stretch, and the C-I stretch, to the experimentally observed absorption bands.

Table 3: Hypothetical Predicted Spectroscopic Data for 2-Hydroxy-6-iodobenzonitrile

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR δ (O-H) | Data not available |

| ¹³C NMR δ (C-CN) | Data not available |

| IR ν (C≡N) | Data not available |

Reaction Mechanism Elucidation and Kinetic Studies

Theoretical chemistry is invaluable for mapping out reaction pathways and understanding reaction kinetics, providing details that are often difficult or impossible to obtain experimentally.

Identification of Transition States and Intermediates

For any proposed reaction involving 2-hydroxy-6-iodobenzonitrile, such as nucleophilic substitution at the iodine-bearing carbon or reactions involving the hydroxyl or cyano groups, computational methods can identify the structures of key intermediates and transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating these structures is essential for understanding how a reaction proceeds from reactants to products.

Calculation of Activation Energies and Reaction Pathways

Once transition states are identified, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. By comparing the energies of reactants, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This allows chemists to predict the feasibility and rate of a reaction. For example, one could computationally compare the activation energies for different palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-I bond to predict which reaction would be more favorable under specific conditions.

Analysis of Regioselectivity and Stereoselectivity through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the outcomes of chemical reactions involving substituted aromatic compounds like 2-Hydroxy-6-iodobenzonitrile. By calculating the energy profiles of different reaction pathways, the regioselectivity and stereoselectivity of a reaction can be determined.

Detailed research findings from these computational approaches involve the calculation of activation energies (typically Gibbs free energy, ΔG‡) for all possible transition states. For instance, in an electrophilic aromatic substitution reaction, computational models can determine the energy barriers for an electrophile to attack the ortho, meta, or para positions relative to the existing substituents. The reaction pathway with the lowest activation energy is identified as the kinetically favored product, thus predicting the major regioisomer. Molecular Electron Density Theory (MEDT) is one such framework used to analyze the origin of regioselectivity in these reactions. rsc.org Studies on deactivated benzene (B151609) derivatives have shown that activation Gibbs free energies for different regioisomeric paths can be calculated with high accuracy, allowing for a quantitative prediction of product ratios that aligns well with experimental results. rsc.org

For 2-Hydroxy-6-iodobenzonitrile, a computational study would model the transition states for reactions at the available carbon positions on the aromatic ring. The interplay between the electron-donating hydroxyl group and the electron-withdrawing iodo and cyano groups would be computationally elucidated to predict the most likely site of reaction.

| Reaction Pathway | Calculated Activation Energy (ΔG‡) | Predicted Outcome |

|---|---|---|

| Attack at C3 | Calculated Value (e.g., in kcal/mol) | Minor/Major Product |

| Attack at C4 | Calculated Value (e.g., in kcal/mol) | Minor/Major Product |

| Attack at C5 | Calculated Value (e.g., in kcal/mol) | Minor/Major Product |

Investigation of Solvent Effects on Reaction Energetics

The surrounding solvent medium can significantly influence the energetics and kinetics of a chemical reaction. Computational methods, such as those employing the Polarizable Continuum Model (PCM) within a Self-Consistent Reaction Field (SCRF) framework, are used to simulate these solvent effects. researchgate.netrsc.org This approach models the solvent as a continuous dielectric medium, allowing for the calculation of solute-solvent interactions. researchgate.net

Investigations into the synthesis of other complex molecules have shown that the choice of solvent is critical. nih.gov For example, computational analyses have demonstrated that polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction rate compared to nonpolar solvents. nih.govmiami.edu In some cases, explicit solvent models, where individual solvent molecules are included in the calculation, are used to account for specific interactions like hydrogen bonding that are not fully captured by implicit models. rsc.org

For a reaction involving 2-Hydroxy-6-iodobenzonitrile, computational studies would calculate the reaction energy profile in various solvents of differing polarity. This would reveal how the stability of reactants, transition states, and products changes, providing a theoretical basis for solvent selection in a synthetic procedure.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) |

|---|---|---|

| Gas Phase | 1.0 | High |

| Benzene | 2.3 | Moderately High |

| Ethanol | 24.5 | Moderate |

| Water | 80.1 | Low |

Intermolecular Interactions and Supramolecular Chemistry

The non-covalent interactions involving 2-Hydroxy-6-iodobenzonitrile are critical in determining its physical properties, crystal structure, and interactions with other molecules. Computational chemistry provides essential tools to characterize these forces.

Characterization of Hydrogen Bonding Networks (O-H…N, O-H…O)

The 2-Hydroxy-6-iodobenzonitrile molecule contains both a hydrogen bond donor (the hydroxyl group, -OH) and a potential hydrogen bond acceptor (the nitrile group, -C≡N). This allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. These interactions can be characterized computationally by analyzing bond distances, angles, and interaction energies.

| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Typical Bond Angle (°) |

|---|---|---|

| O-H···N | 2.7 - 3.1 | 150 - 180 |

| O-H···O | 2.6 - 3.0 | 160 - 180 |

Analysis of Halogen Bonding (I…N, I…O, I…π)

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. wiley-vch.deacs.org This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. acs.org The iodine atom in 2-Hydroxy-6-iodobenzonitrile is a potent halogen bond donor.

Computational studies are crucial for characterizing and quantifying these interactions. nih.govresearchgate.net Theoretical models can predict the formation of several types of halogen bonds involving 2-Hydroxy-6-iodobenzonitrile:

I···N: An interaction between the iodine atom and the nitrogen of the nitrile group of another molecule.

I···O: An interaction with the oxygen of the hydroxyl group.

I···π: An interaction with the electron-rich π-system of an adjacent aromatic ring.

Studies comparing I···N and I···O halogen bonds have shown that both are significant, with their relative strengths depending on the specific electronic and steric environment. acs.org DFT calculations can determine the interaction energies, which for iodine-based halogen bonds can be comparable in strength to conventional hydrogen bonds. illinois.edunih.gov

| Interaction Type | Acceptor Atom/Group | Typical Interaction Energy (kcal/mol) | Geometric Feature |

|---|---|---|---|

| I···N | Nitrile Nitrogen | -3 to -7 | C-I···N angle ≈ 180° |

| I···O | Hydroxyl Oxygen | -2 to -5 | C-I···O angle ≈ 180° |

| I···π | Aromatic Ring | -1 to -4 | Iodine positioned over the ring center |

Computational Studies on Crystal Packing and Lattice Energies

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Computational methods can predict the most stable crystal packing arrangement and calculate the lattice energy, which is the energy released upon the formation of one mole of the crystalline solid from its constituent gaseous molecules. libretexts.org A higher lattice energy generally corresponds to a more stable crystal. lumenlearning.com

Lattice energy calculations sum the contributions from various intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces (dispersion and repulsion). nih.gov For complex organic molecules, these calculations can be performed using force-field based methods or more accurate quantum mechanical techniques like DFT. nih.gov Analysis of pharmaceutical crystal structures shows that lattice energies are primarily driven by dispersive interactions, with electrostatic interactions also providing a significant contribution. nih.gov For 2-Hydroxy-6-iodobenzonitrile, computational studies would aim to identify the most stable polymorph by comparing the lattice energies of different possible packing arrangements, taking into account the strong directional preferences of its hydrogen and halogen bonds.

| Energy Component | Description | Typical Contribution |

|---|---|---|

| Electrostatic | Attraction/repulsion between partial atomic charges | Attractive (e.g., ~15-30%) nih.gov |

| Dispersion | Induced dipole-induced dipole attractions (van der Waals) | Strongly Attractive (e.g., ~70-85%) nih.gov |

| Repulsion | Pauli repulsion at short intermolecular distances | Repulsive |

| Total Lattice Energy | Sum of all attractive and repulsive terms | Net Attractive (e.g., -20 to -50 kcal/mol) |

Aromaticity Assessment and Electron Density Analysis

Aromaticity is a fundamental concept in chemistry linked to the delocalization of π-electrons in a ring system, which imparts unusual stability and specific reactivity. The aromatic character of the benzene ring in 2-Hydroxy-6-iodobenzonitrile is influenced by its three substituents. Computational methods provide quantitative measures to assess this property.

Commonly used methods include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. Large negative NICS values are indicative of strong aromaticity. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. researchgate.net

Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (FLU): These indices are based on electron delocalization between atoms in the ring. nih.gov

Furthermore, the analysis of the electron density itself, using tools like the Electron Localization Function (ELF) or the Quantum Theory of Atoms in Molecules (QTAIM) , can visualize and quantify the extent of electron delocalization. nih.govpreprints.org A study on iodobenzonitrile isomers used various aromaticity criteria (HOMA, NICS, PDI) to analyze the electronic behavior of each isomer. researchgate.net For 2-Hydroxy-6-iodobenzonitrile, these calculations would reveal how the competing electronic effects of the -OH (donating), -I (withdrawing/polarizable), and -CN (withdrawing) groups collectively modulate the aromaticity of the phenyl ring.

| Index | Basis of Calculation | Indication of Aromaticity |

|---|---|---|

| NICS(1)zz | Magnetic Shielding | Large negative value |

| HOMA | Bond Lengths | Value close to 1 |

| PDI | Electron Delocalization | High value |

| FLU | Electron Delocalization | Value close to 0 |

| ELF-π | Electron Density Topology | High degree of bifurcation into basins above/below the ring |

Evaluation of Aromaticity Indices (e.g., NICS, HOMA, PDI, ATI)

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. These indices evaluate different aspects of aromaticity, from bond length equalization to magnetic properties. For 2-Hydroxy-6-iodobenzonitrile, the substituents (hydroxyl, iodo, and cyano groups) are expected to modulate the aromatic character of the benzene ring.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that assesses the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic or anti-aromatic character. In substituted benzenes, electron-withdrawing groups can slightly decrease the HOMA value, indicating a minor disruption of the π-electron delocalization.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). A more negative NICS value corresponds to a stronger diatropic ring current and thus, greater aromaticity.

The Para-Delocalization Index (PDI) and the Average Two-center Index (ATI) are based on the Quantum Theory of Atoms in Molecules (QTAIM). PDI measures the delocalization of electrons between para-positioned carbon atoms, while ATI provides an average measure of electron sharing between adjacent atoms in the ring.

Table 1: Expected Aromaticity Indices for 2-Hydroxy-6-iodobenzonitrile in Comparison to Benzene

| Index | Benzene (Reference) | Expected Trend for 2-Hydroxy-6-iodobenzonitrile |

|---|---|---|

| HOMA | ~1.00 | Slightly lower than 1.00 |

| NICS(1) (ppm) | ~ -10 | Slightly less negative |

| PDI | ~0.10 | Minor deviation from benzene |

| ATI | Varies | Minor deviation from benzene |

Note: The expected trends are inferred from the general effects of substituents on the benzene ring and are not based on direct computational results for 2-Hydroxy-6-iodobenzonitrile.

Electron Density Topology (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis reveals the nature of chemical bonds and interatomic interactions through the identification of critical points in the electron density.

According to QTAIM, a chemical bond is characterized by the presence of a bond critical point (BCP) between two atomic nuclei. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the interaction. For covalent bonds, ρ is typically high and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions (like ionic bonds or van der Waals forces), ρ is lower and ∇²ρ is positive.

In 2-Hydroxy-6-iodobenzonitrile, the C-C bonds within the benzene ring would exhibit BCPs with properties characteristic of covalent bonds in an aromatic system. The C-I, C-CN, and C-OH bonds will also have distinct BCP properties. The C-I bond, for instance, is expected to show characteristics of a polar covalent bond. Theoretical studies on halogen bonding have utilized QTAIM to characterize the interaction between halogens and other atoms. nih.gov

An intramolecular hydrogen bond between the hydroxyl group and the nitrogen of the nitrile group is also possible in 2-Hydroxy-6-iodobenzonitrile. A QTAIM analysis would be able to confirm the presence of this interaction by identifying a BCP between the hydrogen of the -OH group and the nitrogen atom. The properties at this BCP would be characteristic of a hydrogen bond.

Table 2: Expected QTAIM Parameters for Selected Bonds in 2-Hydroxy-6-iodobenzonitrile

| Bond | Expected Electron Density at BCP (ρ) | Expected Laplacian of Electron Density at BCP (∇²ρ) | Inferred Bond Type |

|---|---|---|---|

| C-C (ring) | High | Negative | Covalent, Aromatic |

| C-I | Moderate | Slightly Positive/Negative | Polar Covalent |

| C-CN | High | Negative | Covalent |

| C-OH | High | Negative | Covalent |

| O-H···N (intramolecular) | Low | Positive | Hydrogen Bond |

Note: The expected values are qualitative and based on general principles of QTAIM analysis for similar chemical bonds and interactions.

Advanced Applications in Chemical Research

Strategic Building Block in Organic Synthesis

In the realm of organic synthesis, the utility of a building block is determined by its ability to participate in a variety of bond-forming reactions in a predictable and efficient manner. 2-Hydroxy-6-iodobenzonitrile excels in this regard due to the orthogonal reactivity of its functional groups. The aryl iodide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions, one of the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The presence of the ortho-hydroxyl group can influence these coupling reactions through chelation assistance, potentially controlling the regioselectivity of the transformation. For instance, in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, the aryl iodide can be selectively coupled with a wide array of partners, including boronic acids, terminal alkynes, alkenes, and amines, respectively. This allows for the introduction of diverse substituents at the 6-position, leading to a vast library of derivatives from a single starting material.

The nitrile and hydroxyl groups can be further manipulated post-coupling. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to different classes of compounds. The hydroxyl group can be alkylated, acylated, or used to direct further reactions. This multi-faceted reactivity makes 2-Hydroxy-6-iodobenzonitrile a strategic linchpin in the convergent synthesis of complex target molecules.

Table 1: Potential Cross-Coupling Reactions Utilizing 2-Hydroxy-6-iodobenzonitrile

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Biaryls, Stilbenes |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Aryl Alkynes |

| Heck Coupling | Alkene | C-C (sp2) | Substituted Alkenes |

| Buchwald-Hartwig Amination | Amine | C-N | Aryl Amines |

| Stille Coupling | Organostannane | C-C | Biaryls, Vinyl Arenes |

| Negishi Coupling | Organozinc Reagent | C-C | Alkylated/Arylated Arenes |

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The structural motifs present in 2-Hydroxy-6-iodobenzonitrile are frequently found in biologically active molecules, making it a valuable precursor for the synthesis of advanced pharmaceutical intermediates and scaffolds. esprixtech.com The substituted benzonitrile (B105546) framework is a key component in a variety of therapeutic agents. nih.gov

The ability to perform selective cross-coupling reactions at the iodine position allows for the construction of complex biaryl or substituted aromatic systems that are common in modern drug discovery. For example, the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and various receptor antagonists often involves the coupling of two aromatic rings.

Furthermore, the ortho-hydroxybenzonitrile moiety can be a precursor to various heterocyclic scaffolds of medicinal importance. For instance, through intramolecular cyclization reactions, it can be converted into benzofurans, benzoxazoles, or other related heterocyles which are privileged structures in medicinal chemistry. The nitrile group itself can be a key pharmacophore or can be transformed into other functional groups like amides or tetrazoles, which are common in drug molecules.

Derivatization for Functional Materials and Specialty Chemicals

The unique electronic and structural features of 2-Hydroxy-6-iodobenzonitrile make it an attractive starting material for the synthesis of functional materials and specialty chemicals. The benzonitrile unit, with its strong dipole moment and ability to participate in charge-transfer interactions, is a component of interest in the design of organic electronic materials. rsc.orgrsc.org

Derivatization of 2-Hydroxy-6-iodobenzonitrile through reactions at the iodide and hydroxyl positions can lead to the synthesis of novel liquid crystals, organic light-emitting diode (OLED) materials, and nonlinear optical (NLO) materials. For example, the introduction of long alkyl chains via etherification of the hydroxyl group and the attachment of a conjugated system through a Sonogashira coupling at the iodide position could lead to molecules with liquid crystalline properties.

Similarly, the synthesis of donor-acceptor molecules, which are crucial for organic electronics, can be envisioned. The benzonitrile group can act as an electron-accepting moiety, and a suitable electron-donating group can be introduced at the iodine position. The hydroxyl group provides a site for further modification to fine-tune the material's physical properties, such as solubility and film-forming ability.

Utilization in Heterocyclic Chemistry and Ring Formation Reactions

2-Hydroxy-6-iodobenzonitrile is a particularly useful precursor for the synthesis of a variety of heterocyclic compounds. rsc.orgorganic-chemistry.orgmdpi.comresearchgate.net The ortho-disposed hydroxyl and iodo substituents provide a reactive template for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most common applications of ortho-iodophenols is in the synthesis of benzofurans. researchgate.net Palladium-catalyzed coupling of the aryl iodide with a terminal alkyne, followed by an intramolecular cyclization (a tandem Sonogashira coupling/cyclization), is a powerful method for the construction of the benzofuran (B130515) ring system. The nitrile group at the 7-position of the resulting benzofuran can then be further elaborated.

Other heterocyclic systems can also be accessed. For instance, reaction with carbon monoxide and an amine under palladium catalysis (a variation of the Buchwald-Hartwig amination) could potentially lead to the formation of benzoxazinones. Intramolecular Ullmann-type couplings could also be employed to form ether linkages, leading to dibenzofurans or related structures if coupled with another phenol (B47542).

Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from 2-Hydroxy-6-iodobenzonitrile

| Heterocyclic System | Key Transformation | Reagents/Catalysts |

| Benzofuran | Sonogashira coupling followed by intramolecular cyclization | Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne |

| Benzoxazole | Reaction with an amine source and subsequent cyclization | Conditions vary, may involve amination and subsequent ring closure |

| Dibenzofuran | Intermolecular coupling with another phenol followed by intramolecular cyclization | Copper or Palladium catalyst |

| Benzoxazinone | Carbonylative cyclization with an amine | Pd catalyst, CO gas, amine |

Role in Ligand Design for Organometallic Catalysis

The design of ligands is central to the development of new and efficient organometallic catalysts. 2-Hydroxy-6-iodobenzonitrile possesses several features that make its derivatives attractive as potential ligands. The nitrile group is a well-known coordinating group for a variety of transition metals, binding in a linear fashion through its nitrogen lone pair. wikipedia.orgua.ac.bechemrxiv.org

The hydroxyl group can also participate in metal coordination, either as a neutral donor or as an anionic phenoxide ligand after deprotonation. The combination of the hydroxyl and nitrile groups in an ortho-relationship allows for the possibility of forming a bidentate chelating ligand, which can stabilize metal centers and influence the catalytic activity.

By modifying the iodine position through cross-coupling reactions, the steric and electronic properties of the resulting ligand can be systematically tuned. For example, the introduction of bulky groups can create a specific steric environment around the metal center, which can be beneficial for enantioselective catalysis. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, thereby affecting its reactivity.

Application in Biosensing and Biocatalysis (e.g., as Substrates in Engineered Proteins)

The fields of biosensing and biocatalysis often rely on the use of small molecules that can interact with biological systems in a specific manner. The structural features of 2-Hydroxy-6-iodobenzonitrile and its derivatives suggest potential applications in these areas. For example, iodinated aromatic compounds can be of interest in the development of sensors for iodide, which plays a crucial role in biological systems. nih.govmdpi.com

Phenolic compounds are substrates for a wide range of enzymes, such as oxidases and peroxidases. nih.gov Derivatives of 2-Hydroxy-6-iodobenzonitrile could be designed as specific substrates for engineered proteins, where the enzymatic transformation of the molecule leads to a detectable signal (e.g., a change in fluorescence or color). The iodine atom can also serve as a heavy atom for X-ray crystallographic studies of enzyme-substrate complexes, providing insights into the mechanism of biocatalysis.

Furthermore, the nitrile group can be a target for nitrile hydratase or nitrilase enzymes, which are used in biocatalytic processes to convert nitriles to amides or carboxylic acids under mild conditions. The specific substitution pattern of 2-Hydroxy-6-iodobenzonitrile could be used to probe the substrate specificity of these enzymes.

Reagents in Analytical Derivatization for Chromatographic Analysis

In analytical chemistry, derivatization is often employed to improve the chromatographic properties and detectability of analytes. ddtjournal.comresearchgate.net Phenolic compounds, for example, are frequently derivatized prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to increase their volatility or to introduce a chromophore or fluorophore for enhanced detection. nih.govresearchgate.netnih.govresearchgate.net

While 2-Hydroxy-6-iodobenzonitrile itself is an analyte, its derivatives could be used as derivatizing agents. More commonly, however, 2-Hydroxy-6-iodobenzonitrile would be the target of derivatization. The hydroxyl group is the primary site for such reactions. It can be, for instance, acylated with a reagent containing a fluorophore to allow for highly sensitive fluorescence detection in HPLC. For GC analysis, the hydroxyl group can be silylated to increase its volatility.

The presence of the iodine and nitrile groups on the molecule provides a unique mass spectrometric signature, which can be useful for identification and quantification, especially in complex matrices. While there are no specific reports on the use of 2-Hydroxy-6-iodobenzonitrile as a derivatizing reagent, the principles of analytical derivatization of phenols are well-established and applicable to this compound. An interesting related example is the use of 4-iodobenzonitrile (B145841) as a fluorogenic derivatization reagent for the analysis of L-p-boronophenylalanine. nih.gov